Thiomorpholin-3-ylmethanamine

描述

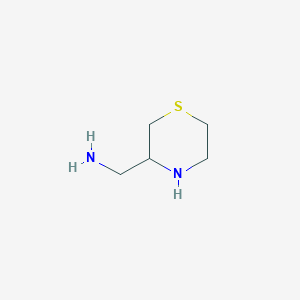

Thiomorpholin-3-ylmethanamine: is a heterocyclic organic compound with the molecular formula C₅H₁₂N₂S. It is characterized by a thiomorpholine ring attached to a methanamine group.

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of thiomorpholin-3-ylmethanamine typically begins with thiomorpholine and formaldehyde.

Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst.

Industrial Production Methods:

Batch Process: In industrial settings, the compound is produced in batch reactors where precise control over temperature and pH is maintained to ensure high yield and purity.

Continuous Process: For large-scale production, continuous flow reactors are employed, which allow for consistent production and better scalability.

化学反应分析

Nucleophilic Aromatic Substitution Reactions

Thiomorpholin-3-ylmethanamine participates in nucleophilic aromatic substitution (NAS) with activated aryl halides. For example, reactions with 4-nitrofluorobenzene in acetonitrile under basic conditions yield 4-(4-nitrophenyl)thiomorpholine derivatives. This reaction proceeds via attack of the amine group on the electron-deficient aromatic ring, followed by elimination of fluoride .

Table 1: NAS Reaction Conditions and Yields

| Substrate | Catalyst/Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | K2CO3 | Acetonitrile | Reflux | 78–85 |

Heterocycle Formation

The amine group facilitates condensation with carbonyl compounds to form heterocycles. For instance, reactions with β-ketoesters or aldehydes under microwave irradiation in ethanol yield 1,3-thiazole derivatives. MgO acts as a base catalyst, promoting both cyclization and dehydration .

Example Reaction Pathway:

-

Condensation of this compound with 3-nitrobenzaldehyde.

-

Cyclization via nucleophilic attack of the amine on the carbonyl carbon.

-

Formation of 5-(3-nitrobenzylidene)-2-(thiomorpholin-3-ylmethyl)-1,3-thiazol-4(5H)-one .

Table 2: Heterocycle Synthesis Parameters

| Aldehyde | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 3-Nitrobenzaldehyde | MgO–B | 1 | 72 |

| Benzaldehyde | MgO–B | 1 | 68 |

Coordination Chemistry and Metal Complexation

The amine and sulfur groups act as ligands for transition metals. Reactions with Cu(II) or Pd(II) salts in methanol yield stable complexes. For example, coordination with CuCl2 produces a square-planar complex characterized by UV-Vis and ESR spectroscopy .

Key Observations:

-

Complexes exhibit enhanced stability in polar aprotic solvents.

-

Catalytic activity observed in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Acylation and Alkylation

The primary amine undergoes acylation with acyl chlorides (e.g., chloroacetyl chloride) in dichloromethane, producing amides. Alkylation with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 yields secondary amines .

Table 3: Acylation/Alkylation Efficiency

| Reagent | Solvent | Base | Yield (%) |

|---|---|---|---|

| Chloroacetyl chloride | Dichloromethane | Et3N | 89 |

| Methyl iodide | Acetonitrile | K2CO3 | 82 |

Thiol Reactivity and Disulfide Formation

The thiomorpholine sulfur atom exhibits moderate nucleophilicity, enabling reactions with thiol-reactive probes like N-ethylmaleimide (NEM). In buffered aqueous solutions (pH 7.4), it forms disulfide bonds with cysteine residues in proteins, as confirmed by LC-MS .

Mechanistic Insight:

-

Thiol-disulfide exchange occurs via a radical-mediated pathway.

-

Reaction kinetics are pH-dependent, with optimal activity at neutral pH .

Schiff Base Formation

Condensation with aromatic aldehydes (e.g., pyridine-3-carboxaldehyde) yields Schiff bases. These compounds exhibit fluorescence and have been explored as sensors for metal ions .

Example:

-

Reaction with pyridine-3-carboxaldehyde in ethanol produces a fluorescent Schiff base (λ<sub>em</sub> = 450 nm) .

Oxidation Reactions

The thiomorpholine ring is susceptible to oxidation. Treatment with H2O2 or m-CPBA converts the thioether group to a sulfoxide or sulfone, altering electronic properties and reactivity .

Table 4: Oxidation Outcomes

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| H2O2 (30%) | Sulfoxide | 65 |

| m-CPBA | Sulfone | 58 |

科学研究应用

Chemical Applications

1. Catalysis

Thiomorpholin-3-ylmethanamine acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes. Its ability to stabilize transition states makes it valuable in organic synthesis, particularly in the formation of complex molecules.

2. Synthesis of Organic Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Researchers have utilized it to create derivatives that exhibit various biological activities, including antimicrobial and anticancer properties .

| Application Type | Description |

|---|---|

| Catalysis | Enhances reaction efficiency as a ligand |

| Synthesis | Intermediate for creating complex organic molecules |

Biological Applications

1. Enzyme Inhibition

this compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development. This inhibition can alter metabolic pathways, leading to therapeutic effects .

2. Biochemical Studies

The compound is used in biochemical assays to investigate its interactions with biological macromolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic applications .

3. Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial activity against various pathogens, including those responsible for tuberculosis .

| Biological Application | Findings |

|---|---|

| Enzyme Inhibition | Potential drug development candidate |

| Biochemical Studies | Investigates interactions with macromolecules |

| Antimicrobial Activity | Effective against tuberculosis pathogens |

Medical Applications

1. Drug Development

this compound is being explored for its therapeutic properties, particularly in the fields of antimicrobial and anticancer research. Its derivatives have shown promising results in preclinical studies for treating various diseases .

2. Pharmacology

Ongoing research aims to understand the pharmacokinetics and pharmacodynamics of this compound, which could lead to the development of new drugs with fewer side effects compared to existing therapies .

| Medical Application | Description |

|---|---|

| Drug Development | Potential use in antimicrobial and anticancer therapies |

| Pharmacology | Research on pharmacokinetics and pharmacodynamics |

Industrial Applications

1. Material Science

this compound is utilized in developing new materials with specific properties, such as polymers and resins. Its unique chemical structure allows for modifications that enhance material performance .

2. Chemical Manufacturing

The compound plays a role in producing various industrial chemicals, contributing to sectors such as agrochemicals and specialty chemicals .

| Industrial Application | Description |

|---|---|

| Material Science | Development of polymers and resins |

| Chemical Manufacturing | Production of industrial chemicals |

Case Studies

- Antimicrobial Activity Against Tuberculosis : A study demonstrated that thiomorpholin derivatives exhibited significant activity against Mycobacterium smegmatis, suggesting their potential as antitubercular agents .

- Enzyme Inhibition Mechanism : Research indicated that this compound interacts with specific enzymes by binding to their active sites, inhibiting their activity and altering metabolic pathways .

作用机制

Molecular Targets and Pathways:

Enzyme Interaction: Thiomorpholin-3-ylmethanamine interacts with specific enzymes, inhibiting their activity by binding to their active sites.

Cell Signaling: The compound can modulate cell signaling pathways, affecting cellular functions and processes.

Mechanism:

Binding: The compound binds to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity.

Inhibition: By inhibiting key enzymes, this compound can alter metabolic pathways, leading to therapeutic effects.

相似化合物的比较

Thiomorpholine: Shares the thiomorpholine ring but lacks the methanamine group.

Morpholine: Similar structure but contains an oxygen atom instead of sulfur.

Piperazine: Contains a similar ring structure but with nitrogen atoms instead of sulfur.

Uniqueness:

Sulfur Atom: The presence of sulfur in thiomorpholin-3-ylmethanamine imparts unique chemical properties, such as higher reactivity in oxidation reactions.

Methanamine Group: The methanamine group enhances its potential for nucleophilic substitution reactions, making it more versatile in synthetic applications.

生物活性

Thiomorpholin-3-ylmethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

1. Overview of this compound

This compound is a derivative of thiomorpholine, a heterocyclic compound known for its diverse biological properties. The compound's structure allows it to interact with various biological macromolecules, making it a candidate for therapeutic applications.

2.1 Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes, which is crucial for its potential use in drug development. The mechanism involves binding to the active sites of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to alterations in metabolic pathways that may be beneficial in treating diseases such as cancer and infections .

2.2 Cell Signaling Modulation

The compound also modulates cell signaling pathways, impacting cellular functions and processes. By influencing these pathways, this compound can affect cell proliferation and apoptosis, making it a subject of interest in cancer research.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, demonstrating significant inhibition rates at specific concentrations.

| Bacterial Strain | Inhibition Percentage (%) |

|---|---|

| Escherichia coli | 94.5 |

| Pseudomonas aeruginosa | 67.3 |

This table summarizes the antimicrobial efficacy of the compound against selected bacterial strains.

3.2 Anticancer Properties

This compound has shown promise in anticancer research. It has been evaluated for antiproliferative activity against several cancer cell lines, including MCF-7 and HCT-116. The compound demonstrated significant inhibitory effects with IC50 values indicating potent activity:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 3.91 |

| HCT-116 | 0.53 |

These findings suggest that this compound may induce apoptosis and inhibit tumor growth through various mechanisms .

4.1 Drug Development Studies

In recent studies focusing on drug development, this compound was evaluated alongside other compounds for its potential as an antimalarial agent. A phenotypic screening program identified several promising candidates based on their ability to reduce parasitemia in Plasmodium falciparum models . Although not directly linked to this compound, these findings highlight the importance of similar scaffolds in developing effective antimalarial therapies.

4.2 Pharmacological Research

Pharmacokinetic studies are ongoing to explore the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Understanding these parameters is critical for assessing the compound's viability as a therapeutic agent .

5. Conclusion

This compound presents significant potential in various biological applications, particularly in antimicrobial and anticancer therapies. Its ability to inhibit key enzymes and modulate cellular signaling pathways positions it as a valuable candidate for further research and drug development.

Future studies should focus on detailed pharmacokinetic evaluations and expanded biological testing to fully elucidate the therapeutic potential of this compound across different disease models.

属性

IUPAC Name |

thiomorpholin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQOTDHTMBHKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。